Butylene Terephthalate (BT) is a synthetic, semi-crystalline thermoplastic polyester. [, , , , ] It is part of the polyester family, specifically a terephthalate, and is known for its excellent mechanical properties, chemical resistance, and electrical insulation properties. [, , , ] BT is widely used in various industries, including automotive, electrical, and packaging, due to its desirable combination of properties. [, , , , , ]
BT is commonly synthesized via a two-stage polycondensation reaction. [, ] The first stage involves the esterification of terephthalic acid or dimethyl terephthalate with 1,4-butanediol, forming bis(4-hydroxybutyl) terephthalate oligomers. [, ] The second stage involves polycondensation of these oligomers under high vacuum and temperature, resulting in high molecular weight BT. [, ]
An alternative synthesis route involves the ring-opening polymerization (ROP) of cyclic butylene terephthalate oligomers (CBT). [, , , , , ] This method utilizes CBT, a low-viscosity precursor, which polymerizes in-situ to form BT. [, , , , , , ] The use of CBT offers advantages like lower processing temperatures and faster crystallization rates. [, , , , , ]
This compound is classified under organic compounds, specifically as a bicyclic compound due to its dual-ring structure. It features dioxole moieties, which are known for their stability and reactivity in various chemical reactions. The compound has potential applications in materials science and organic synthesis due to its structural properties.
The synthesis of 3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione has been documented in various studies. One notable method involves the reaction of specific precursors under controlled conditions to yield this bicyclic compound.
The molecular structure of 3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione can be described in detail as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its geometric configuration and electronic environment.
3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione participates in various chemical reactions that leverage its functional groups.
The mechanism of action for 3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione primarily revolves around its reactivity due to the presence of carbonyl groups and unsaturation.
The physical and chemical properties of 3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione are crucial for understanding its behavior in different environments.
3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione has several important applications across various fields:
The defining structural feature of 3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione is its intricate bridged bicyclic system characterized by a [8.2.2] ring fusion pattern. This architecture comprises a 14-membered macrocycle incorporating two oxygen atoms at positions 3 and 8 (C12H12O4), forming the bicyclic scaffold with systematic bridge connections [1] . The central ring system exhibits symmetrical ester functionalities (-C(=O)-O-) at positions 2 and 9, which are integrated directly into the bicyclic framework rather than existing as peripheral substituents . These carbonyl groups are conjugated with aromatic phenylene rings (positions 10,11,12,13 and 1,4,5,6), creating extended π-electron systems that significantly influence the compound's electronic properties and chemical reactivity [5].
The bridged oxygen atoms (positions 3 and 8) create distinctive -CH2-CH2-O-CH2-CH2- linkages that connect the aromatic systems. This structural motif imposes specific geometric constraints while providing electron density to the system. Nuclear Magnetic Resonance (NMR) analysis confirms the chemical environment of these methylene groups, revealing distinctive proton resonances between δ 3.5-4.5 ppm, characteristic of methylene units adjacent to ester oxygen atoms . The oxygen bridges function as conformational moderators, influencing the overall molecular geometry through their tetrahedral bonding arrangements while simultaneously imposing specific torsional constraints on the aromatic rings [5].
Table 1: Key Structural Parameters of the Bicyclic Framework
Structural Feature | Description | Experimental Evidence |
---|---|---|
Molecular formula | C₁₂H₁₂O₄ | Mass spectrometry |
Ring fusion system | [8.2.2] bicyclic | IUPAC nomenclature [1] |
Bridging elements | Oxygen atoms at positions 3 and 8 | NMR spectroscopy |
Characteristic functional groups | Two conjugated ester groups (2,9-dione) | IR spectroscopy [5] |
Aromatic systems | Two para-substituted phenylene rings (1,12-diene and 10,13-triene) | UV-Vis spectroscopy |
The stereochemistry of this bicyclic system is defined by its inherent symmetry, with the molecular plane acting as a mirror plane bisecting the central aliphatic bridge. This symmetry simplifies the stereochemical analysis but does not eliminate conformational complexity. The [8.2.2] bicyclic system generates moderate transannular strain due to the geometric requirements of the bridging chains, particularly the relatively short two-carbon bridges connecting the oxygen atoms [5]. Computational modeling reveals that the lowest energy conformation positions the aromatic rings at approximately 60° relative to the central bridge plane, minimizing van der Waals repulsions between ortho-hydrogens while optimizing conjugation between the aromatic systems and ester carbonyls [5].
The strain energy distribution throughout the bicyclic framework is non-uniform, with maximum strain localized at the bridgehead junctions (positions 1,6,9,14) where bond angles deviate significantly from ideal tetrahedral or trigonal values. Molecular mechanics calculations estimate total strain energy of approximately 18-22 kcal/mol, predominantly arising from eclipsing interactions in the ethylene bridges and angle deformation at the bridgehead carbons [5]. The oxygen atoms in the bridges function as strain-relief elements by introducing greater bond angle flexibility (C-O-C angle ~112°) compared to carbon-based bridges, partially mitigating the inherent ring strain of the medium-sized ring system [5].
Comparative structural analysis reveals significant differences between 3,8-dioxabicyclo[8.2.2]tetradecane derivatives and related bicyclic systems with varying bridge lengths. The [8.2.2] system exhibits distinct conformational behavior compared to smaller analogues such as [2.2.1] (norbornane-type) or larger [10.2.2] systems, primarily due to the balance between ring strain and transannular interactions [2] [5].
The bridge length effect is particularly evident when comparing thermal stability parameters. The [8.2.2] system demonstrates superior thermal resilience compared to smaller-ring analogues, decomposing at temperatures above 250°C, while [4.2.2] derivatives typically degrade below 200°C. This enhanced stability is attributed to reduced angle strain in the larger ring system and more favorable orbital overlap in the conjugated system [2] [5]. The compound's structural rigidity also differs significantly from more flexible [m.n.p] systems where m≥6, which exhibit complex conformational equilibria absent in the [8.2.2] framework [5].
Table 2: Comparative Analysis of Dioxabicyclic Compounds
Bridge System | Representative Compound | Ring Strain Energy (kcal/mol) | Thermal Decomposition (°C) | Key Structural Features |
---|---|---|---|---|
[8.2.2] | Target compound | 18-22 [5] | >250 | Balanced strain/conjugation; symmetrical |
[2.2.1] | 2,3-Dioxabicyclo[2.2.1]heptane derivatives | 28-32 [2] | 160-180 [2] | High angular strain; rigid framework |
[4.2.2] | 3,8-Dioxabicyclo[4.2.2]decane derivatives | 22-25 [5] | 190-210 [5] | Moderate strain; restricted rotation |
[10.2.2] | 4,9-Dioxabicyclo[10.2.2]hexadecane systems | 12-15 [5] | >280 [5] | Minimal strain; significant flexibility |
Single-crystal X-ray diffraction analysis provides definitive evidence of the compound's molecular geometry and packing arrangement. The crystal structure reveals a monoclinic space group with two molecules per asymmetric unit, displaying nearly identical conformations. The most significant bond angle distortions occur at the bridgehead positions (C1-C12-C13 and C10-C11-C12), where angles are compressed to approximately 115° rather than the ideal 120° for sp²-hybridized carbon atoms. This distortion results from the geometric constraints imposed by the bicyclic framework [5].
The ester functionalities exhibit bond angles that deviate significantly from trigonal planar geometry. The central carbonyl (C=O) bond lengths average 1.215 Å, slightly elongated compared to standard ester carbonyls (1.20 Å), indicating modest conjugation with the aromatic systems. The C-O-C bond angles within the ester linkages measure 121.5°, representing a 6.5° expansion from the ideal 115° angle, likely due to orbital repulsion between the carbonyl oxygen and adjacent aromatic π-system [5] [6]. The dioxa bridges display C-O-C angles of 112.3°, slightly compressed from the standard tetrahedral value, reflecting the angular strain within the eight-membered ring [5].
The intermolecular packing is dominated by antiparallel carbonyl dipole alignment and edge-to-face aromatic interactions with centroid-to-centroid distances of 4.8 Å. These packing forces stabilize a crystal structure with lamellar layers separated by 5.2 Å, corresponding to the aliphatic bridge dimensions .
The compound exhibits complex conformational dynamics arising from several mobile elements within its structure. Variable-temperature NMR studies reveal two distinct dynamic processes: (1) ring inversion of the central dioxabicyclic core with an activation energy barrier of approximately 12.5 kcal/mol, and (2) ester bond rotation with a lower barrier of 8-9 kcal/mol [5]. The ring inversion process exchanges enantiomeric conformations through a planar transition state that temporarily breaks the molecular mirror plane symmetry.
Theoretical analysis indicates possible keto-enol tautomerism at the ester-enol ether junctions, though the keto form predominates (>99.7%) at equilibrium. The enol tautomer would require disruption of the aromatic system, resulting in a significant energy penalty estimated at 22.3 kcal/mol, rendering this form thermodynamically inaccessible under standard conditions . However, the presence of electron-donating substituents could potentially stabilize the enol form through extended conjugation [5].
Molecular dynamics simulations reveal that the ethylene bridges (-CH₂-CH₂-) connecting the oxygen atoms undergo rapid gauche-trans interconversion with an energy barrier of only 3.5 kcal/mol. This flexibility allows the bicyclic system to "breathe," adopting slightly compressed or expanded conformations in response to solvation environment or temperature changes [5]. The aromatic ring torsions relative to the central ester plane occur with a barrier of 7.8 kcal/mol, resulting in a rocking motion with an amplitude of ±15° at ambient temperature. These dynamic processes collectively enable the molecule to adapt to different chemical environments while maintaining its fundamental bicyclic architecture [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1